molecular formula C7H13NO3 B1525911 2-(Allyloxy)-N-methoxy-N-methylacetamide CAS No. 1120309-29-6

2-(Allyloxy)-N-methoxy-N-methylacetamide

Cat. No. B1525911
M. Wt: 159.18 g/mol
InChI Key: TZCKPOADCDDSLO-UHFFFAOYSA-N
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Description

A compound’s description often includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Chemical Reactions

A key application of 2-(Allyloxy)-N-methoxy-N-methylacetamide is in the synthesis of various chemical compounds. For instance, Manjunath et al. (2006) developed a new reagent for synthesizing the α,β-unsaturated N-methoxy-N-methyl-amide structural unit, which is essential in various chemical reactions (Manjunath, Sane, & Aidhen, 2006). Similarly, Plażuk et al. (2005) studied the reactions of allyloxy(methoxy)carbene, demonstrating its capability for rearrangement and fragmentation under different temperatures (Plażuk, Warkentin, & Werstiuk, 2005).

Catalytic Applications

In the field of catalysis, Zugic et al. (2016) explored the catalytic production of methyl acrylates from unsaturated alcohols over nanoporous gold, highlighting the influence of C═C unsaturation on reaction selectivity (Zugic et al., 2016).

Antifungal and Bacteriostatic Activities

The compound has been researched for its potential biological activities. Li and Yang (2009) synthesized derivatives of 2-methoxyimino-2-{2-[(substituted benzylidene)aminooxymethyl]phenyl}-N-methylacetamide, demonstrating significant antifungal activities against various pathogenic fungi (Li & Yang, 2009). Also, Hong (2012) synthesized 2-methoxyimino-2-(2-(substituted phenyl)-N-methylacetamide)derivatives, which exhibited potent bacteriostatic activities (Hong, 2012).

Applications in Material Science

Victor and Hazra (2002) investigated the excess molar volumes, viscosity deviations, and isentropic compressibility changes in binary mixtures of N-methylacetamide with other substances, which is relevant in the study of material properties (Victor & Hazra, 2002).

Safety And Hazards

This information is usually available in the compound’s Material Safety Data Sheet (MSDS). It includes information on the compound’s toxicity, flammability, and environmental impact .

Future Directions

This involves discussing potential applications and areas of future research for the compound .

properties

IUPAC Name

N-methoxy-N-methyl-2-prop-2-enoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-4-5-11-6-7(9)8(2)10-3/h4H,1,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCKPOADCDDSLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)COCC=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allyloxy)-N-methoxy-N-methylacetamide

Synthesis routes and methods I

Procedure details

Scheme 1, steps A and B: Bromoacetyl bromide (1.06 equiv.) is added to a solution of N,O-dimethylhydroxylamine hydrochloride (1.0 equiv.) (Volumes are in mL/g of this compound) in a stirring mixture of water (4 mL/g), toluene (4 mL/g), and K2CO3 (1.15 equiv.) at 0° C. After warming to room temperature over 1 hour, the layers are separated and the aqueous layer is extracted with toluene (2 mL/g). The combined organic layers are concentrated to give the intermediate 2-bromo-N-methoxy-N-methyl-acetamide containing about 20% toluene. 2-Bromo-N-methoxy-N-methyl-acetamide is added to a mixture of allyl alcohol (6.3 equiv) and K2CO3 (2 equiv.) over 3 hours at 30° C. After 2 hours at 30° C., toluene (4 mL/g) is added, the mixture is cooled to 0° C., and filtered. The filter cake is rinsed with cold (0° C.) toluene (2.7 mL/g) and the combined filtrate is washed with a 3 weight % solution of KHSO4 in water (0.6 mL/g). The toluene solution is concentrated while additional toluene (11 mL/g) is added to remove water and allyl alcohol. The concentrated toluene solution is washed with water (0.5 g/g), further concentrated to remove most of the toluene, and then distilled to give the title compound. LC-MS (m/z): 160 (M+H).
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Synthesis routes and methods II

Procedure details

Thionyl chloride (1.5 L) is added in one portion to a solution of 2-(allyloxy)acetic acid (2.2 Kg, 18.9 mol) in toluene (3.0 L), and the mixture is heated at 65° C. under a nitrogen atmosphere for 1 h. The mixture is cooled to room temperature and is added to a solution of N,O-dimethylhydroxylamine hydrochloride (2.1 Kg, 21.5 mol) and N-methyl morpholine (6.5 L, 59.2 mol) in dichloromethane (19 L) at 5° C. The reaction mixture is stirred at 25° C. for 16 h. Water is added, and the reaction mixture is extracted with dichloromethane. The combined organic phase is collected and washed with 1 M HCl (6 L), dried over magnesium sulfate and concentrated under reduced pressure. The residue is purified by silica gel chromatography eluting with ethyl acetate in hexanes to afford the title compound (1.49 Kg, 50%). ES/MS m/e: 160 (M+1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SP Kolis, MM Hansen, E Arslantas… - … Process Research & …, 2015 - ACS Publications
A scalable, asymmetric synthesis of (3aS,6aS)-6a-(5-bromo-2-fluorophenyl)-1-((R)-1-phenylpropyl)tetrahydro-1H,3H-furo[3,4-c]isoxazole, a key intermediate in the synthesis of …
Number of citations: 11 pubs.acs.org

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